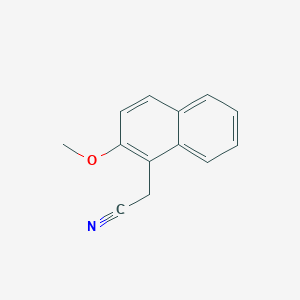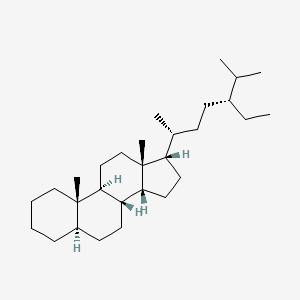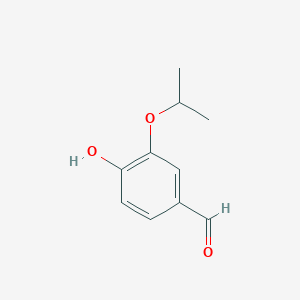
4-Chloro-2-fluorostyrene
Descripción general
Descripción
4-Chloro-2-fluorostyrene is an organic compound with the molecular formula C8H6ClF. It is a derivative of styrene, where the hydrogen atoms on the benzene ring are substituted by chlorine and fluorine atoms at the 4 and 2 positions, respectively.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Chloro-2-fluorostyrene can be synthesized through several methods. One common approach involves the halogenation of styrene derivatives. For instance, the compound can be prepared by the reaction of 4-chloro-2-fluorotoluene with a suitable dehydrohalogenating agent under controlled conditions . Another method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on a commercial scale .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-fluorostyrene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.
Oxidation and Reduction: It can undergo oxidation to form corresponding epoxides or reduction to yield the corresponding alkane derivatives.
Polymerization: Like other styrene derivatives, this compound can undergo polymerization to form polymers with unique properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) are used under controlled temperature conditions.
Major Products
Substitution: Products include various substituted styrenes depending on the nucleophile used.
Oxidation: Products include epoxides and other oxygenated derivatives.
Polymerization: Polymers with specific properties tailored for industrial applications.
Aplicaciones Científicas De Investigación
4-Chloro-2-fluorostyrene has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 4-chloro-2-fluorostyrene involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a reactive intermediate, participating in bond formation and cleavage processes. In biological systems, its effects are mediated through its interaction with cellular components, potentially affecting enzyme activity and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-2-fluorotoluene: A precursor in the synthesis of 4-chloro-2-fluorostyrene.
4-Fluorostyrene: Similar in structure but lacks the chlorine atom, leading to different reactivity and applications.
2-Chlorostyrene: Similar in structure but lacks the fluorine atom, affecting its chemical properties and uses.
Uniqueness
This compound is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct electronic and steric effects. These effects influence its reactivity and make it a valuable compound in various synthetic and industrial applications.
Propiedades
IUPAC Name |
4-chloro-1-ethenyl-2-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF/c1-2-6-3-4-7(9)5-8(6)10/h2-5H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSDMMUXZFNUPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=C(C=C1)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(6-Bromo-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid](/img/structure/B3280148.png)
![1-[4-(2-Hydroxy-ethoxy)-piperidin-1-yl]-ethanone](/img/structure/B3280172.png)
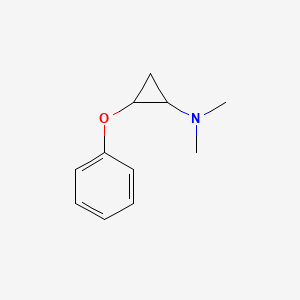

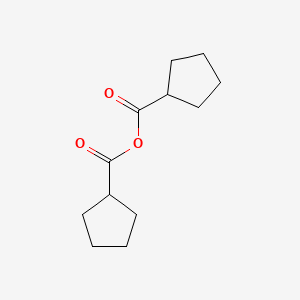
![2,5-bis[5-[2-(5-hexylthiophen-2-yl)ethynyl]thiophen-2-yl]thiophene](/img/structure/B3280191.png)
